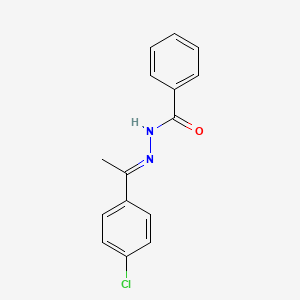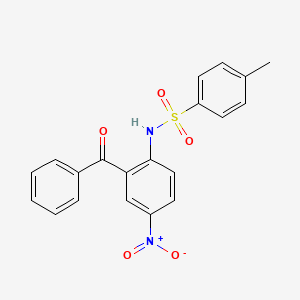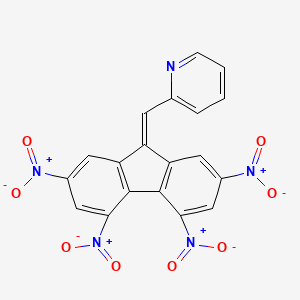![molecular formula C26H33N3O3 B11980197 N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide](/img/structure/B11980197.png)
N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound with a unique structure that includes isopropylphenyl and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This involves the reaction of isopropylphenyl derivatives with appropriate reagents to form the core benzamide structure.
Final assembly: The final step involves the coupling of the functionalized intermediates to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Conditions: Reactions are typically carried out at controlled temperatures (0-100°C) and pH levels (neutral to slightly acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-ISOPROPYLPHENYL)-2-MORPHOLINYLACETAMIDE: Shares structural similarities but differs in the position and nature of functional groups.
N-(2-(4-ISOPROPYLPHENYL)-1-((MORPHOLINYL)CARBONYL)VINYL)BENZAMIDE: Similar core structure with variations in the substituents.
Uniqueness
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H33N3O3/c1-20(2)22-11-9-21(10-12-22)19-24(28-25(30)23-7-4-3-5-8-23)26(31)27-13-6-14-29-15-17-32-18-16-29/h3-5,7-12,19-20H,6,13-18H2,1-2H3,(H,27,31)(H,28,30)/b24-19- |
InChI Key |
YZRAEJKXZVXYOZ-CLCOLTQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980118.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980131.png)

![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11980137.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11980141.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)



![3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11980195.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980203.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980204.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11980210.png)
